1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene
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Overview
Description
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which react with aromatic compounds to introduce difluoromethyl groups . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale difluoromethylation processes using specialized equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Cross-Coupling Reactions: The aromatic ring can participate in cross-coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds, such as:
1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene: Similar structure but with different substitution patterns on the aromatic ring.
1,2-Difluoro-4-(fluoromethyl)benzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5F5O |
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Molecular Weight |
212.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-2-5(10)7(6(4)11)14-8(12)13/h1-2,8H,3H2 |
InChI Key |
YLHHUOAWSLPCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CF)F)OC(F)F)F |
Origin of Product |
United States |
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